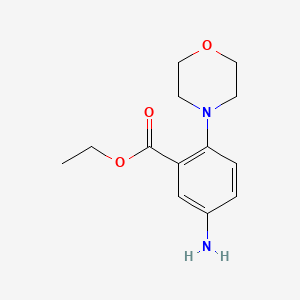

Ethyl 5-amino-2-morpholin-4-ylbenzoate

Description

Contextualization within Benzoate (B1203000) and Morpholine (B109124) Chemistry

The chemical architecture of Ethyl 5-amino-2-morpholin-4-ylbenzoate is rooted in the well-established chemistries of benzoates and morpholines. Benzoates, the esters or salts of benzoic acid, are a ubiquitous class of compounds. In medicinal chemistry, the benzoate moiety can influence a molecule's pharmacokinetic properties, such as absorption and metabolism.

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. researchgate.netresearchgate.nethumanjournals.com This ring is considered a "privileged structure" in medicinal chemistry because its incorporation into a molecule can enhance potency, confer desirable drug-like properties, and improve pharmacokinetic profiles. researchgate.netresearchgate.nethumanjournals.com The presence of the morpholine ring can increase the aqueous solubility of a compound and its ability to form hydrogen bonds, which can be crucial for interacting with biological targets. humanjournals.com The synthesis of morpholine-containing compounds is well-established, often involving the reaction of an amine with an appropriate diepoxide or a related strategy. humanjournals.com

Significance of the Amino and Ester Functionalities in Molecular Design

The amino and ethyl ester groups are critical components in the design of bioactive molecules. The primary amino group is a key functional group in many drugs, capable of acting as a hydrogen bond donor. mspsss.org.ua Its presence can be vital for the binding of a molecule to its biological target. Furthermore, the amino group's basicity allows for salt formation, which can be used to improve a compound's solubility and formulation characteristics.

The ethyl ester functionality also plays a significant role. Ester groups can act as hydrogen bond acceptors and are often used in prodrug strategies. mspsss.org.ua They can mask a more polar carboxylic acid group, improving a drug's absorption. Once in the body, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid form of the drug. mspsss.org.ua This metabolic lability can be a key design element in controlling the duration of action of a therapeutic agent. mspsss.org.ua

Overview of Research Domains Pertaining to the Compound and its Analogues

While specific research on this compound is limited, studies on its analogues and related structures highlight several areas of scientific interest. The core scaffold of a substituted aminobenzoate is prevalent in compounds with a wide range of biological activities. For instance, derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial and cytotoxic properties. researchgate.net

The combination of a morpholine ring with an aminobenzoate structure is found in a variety of research contexts. For example, compounds containing the 2-morpholinobenzoate scaffold are explored for their potential pharmacological activities. The presence of the morpholine moiety is often associated with enhanced biological effects. mspsss.org.ua Research has shown that the incorporation of saturated heterocycles like morpholine can lead to improved antibacterial activity compared to their purely aromatic counterparts. mspsss.org.ua

Analogues of this compound, where the primary amino group is modified, have been synthesized and are available for research purposes, suggesting their use as building blocks in the development of more complex molecules. These analogues are often investigated in the context of creating libraries of compounds for screening against various biological targets. For instance, derivatives have been explored for their potential as anticancer agents. nih.gov

Below is a table of known analogues of this compound and their basic chemical data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| Ethyl 5-benzamido-2-morpholin-4-ylbenzoate bldpharm.com | C20H22N2O4 | 354.4 | - | - |

| Ethyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate nih.gov | C21H23ClN2O5 | 434.87 | 654.9 ± 55.0 | 1.306 ± 0.06 |

| Ethyl 5-[(4-fluorobenzyl)amino]-2-(morpholin-4-yl)benzoate nih.gov | C20H23FN2O3 | 358.41 | 537.8 ± 50.0 | 1.229 ± 0.06 |

| Ethyl 5-{[(4-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate hydrochloride uni.lu | C21H27ClN2O4 | 406.91 | - | - |

| Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate mdpi.com | C20H26N2O4 | 358.4 | - | - |

| Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate nih.gov | C23H24N4O3 | 404.5 | - | - |

| Ethyl 3-amino-5-morpholin-4-yl-benzoate uni.lu | C13H18N2O3 | 250.29 | - | - |

| Ethyl 5-amino-2-morpholin-2-ylbenzoate nih.gov | C13H18N2O3 | 250.29 | - | - |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(16)11-9-10(14)3-4-12(11)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUGHIJRDDBFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Amino 2 Morpholin 4 Ylbenzoate and Its Structural Analogues

Direct Synthesis Strategies for Ethyl 5-amino-2-morpholin-4-ylbenzoate

The direct synthesis of this compound typically relies on a convergent strategy where a suitably functionalized benzene (B151609) ring is assembled through sequential reactions. These pathways often begin with a commercially available, substituted benzoic acid derivative.

Classical Reaction Pathways for Benzoate (B1203000) Ester Formation

The formation of the ethyl benzoate moiety is a fundamental transformation in the synthesis of the target compound. The most common and well-established method for this is the Fischer-Speier esterification.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comuomustansiriyah.edu.iq For the synthesis of the target molecule, a substituted benzoic acid precursor would be refluxed with an excess of ethanol (B145695), with a catalyst such as concentrated sulfuric acid or hydrogen chloride. youtube.comuomustansiriyah.edu.iq The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. uomustansiriyah.edu.iq Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com The reversible nature of the reaction often requires using a large excess of the alcohol or the removal of water to drive the equilibrium towards the product side. uomustansiriyah.edu.iq

Other Acylation Methods: Alternatively, the ester can be formed from a more reactive carboxylic acid derivative, such as an acyl chloride. The corresponding substituted benzoyl chloride can react with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ethyl ester in high yield. organic-chemistry.org This method is typically faster and not reversible but requires the prior preparation of the acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂).

Amination and Morpholine (B109124) Introduction Approaches

The introduction of the amino and morpholine groups onto the aromatic ring requires careful strategic planning due to their influence on the ring's reactivity and the potential for side reactions.

Nucleophilic Aromatic Substitution (SNAr) for Morpholine Introduction: A primary route for introducing the morpholine ring at the 2-position involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is efficient when a good leaving group, such as a halogen (typically fluorine or chlorine), is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group (-NO₂). A plausible synthetic sequence starts with a precursor like ethyl 2-fluoro-5-nitrobenzoate. Morpholine, acting as a nucleophile, displaces the fluoride (B91410) ion to form ethyl 2-morpholino-5-nitrobenzoate. This type of transformation is well-documented; for instance, ethyl 4-fluorobenzoate (B1226621) has been shown to react with morpholine at elevated temperatures to yield the corresponding morpholinylbenzene derivative. google.com

Reduction of a Nitro Group for Amination: The amino group at the 5-position is commonly introduced by the reduction of a nitro group. Following the successful introduction of the morpholine ring to form ethyl 2-morpholino-5-nitrobenzoate, the nitro group can be selectively reduced to an amine. Standard reduction conditions include catalytic hydrogenation using palladium on carbon (Pd/C) or using metals in acidic media (e.g., tin, iron, or zinc with HCl). This yields the final target compound, this compound.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing complex molecules like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. ajrconline.orgijprdjournal.com

For the synthesis of this compound, several steps could be enhanced by microwave technology:

Esterification: Microwave-assisted Fischer esterification reactions have been shown to proceed with high efficiency. For example, the synthesis of benzocaine (B179285) from p-aminobenzoic acid and ethanol is significantly accelerated under microwave irradiation. ijprdjournal.com

Nucleophilic Aromatic Substitution: The SNAr reaction to introduce the morpholine ring can also be expedited. Reactions that might otherwise require prolonged heating at high temperatures can be completed in shorter periods in a sealed vessel within a microwave reactor. strath.ac.ukmdpi.com

The table below illustrates typical improvements seen in analogous reactions when switching from conventional heating to microwave assistance.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Benzoic Acid Esterification | ~30 min (reflux) | 10 min | Higher Yield | ajrconline.org |

| Thiophene Synthesis (SNAr-like) | Not specified | 10-20 min | 58-96% Yield | strath.ac.uk |

| Triazole Synthesis | Not specified | 3 hours | High Yield | mdpi.com |

Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming C-N bonds, offering broader substrate scope and milder reaction conditions compared to classical methods. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming aryl amines. acs.org It could be employed to construct the bond between the benzene ring and the morpholine nitrogen. For example, a precursor such as ethyl 2-bromo-5-aminobenzoate could be coupled with morpholine using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand. While highly effective, this method requires pre-functionalization with a halide and the use of often expensive catalysts and ligands. acs.org

C-H Amination: More advanced strategies involve the direct C-H amination of the aromatic ring, which avoids the need for pre-functionalization with a leaving group. rsc.org These reactions, often catalyzed by metals like palladium, rhodium, or copper, can directly install an amino or morpholino group onto an aromatic C-H bond. nih.govacs.org However, achieving regioselectivity, especially in a molecule with multiple potential reaction sites, remains a significant challenge.

The table below summarizes key components of typical metal-catalyzed amination reactions.

| Reaction Name | Catalyst | Ligand Type | Amine Source | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphine (e.g., XPhos, SPhos) | Primary or Secondary Amines | Broad scope, high yields | acs.org |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Diamine, Phenanthroline | Primary or Secondary Amines | Often requires higher temperatures | rsc.org |

| Direct C-H Amination | Palladium, Rhodium, Copper | Various specialized ligands | Amines, Azides, Hydroxylamines | High atom economy, regioselectivity is a challenge | nih.govacs.org |

Green Chemistry Approaches in Compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comrsc.org These principles can be applied to the synthesis of this compound.

Atom Economy: Employing reactions with high atom economy, such as direct C-H amination, is a key goal. rsc.org Another green strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" method, where alcohols are used to alkylate amines, producing only water as a byproduct. rsc.org This could be relevant for synthesizing structural analogues.

Safer Solvents and Reagents: The replacement of hazardous solvents with greener alternatives (e.g., water, ethanol, or solvent-free conditions) is crucial. nih.gov For instance, some amination reactions can be performed in water. organic-chemistry.org

Energy Efficiency: As discussed, microwave-assisted synthesis is considered a green technique because it reduces reaction times and energy consumption compared to conventional heating. ajrconline.org

By integrating these green approaches, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.

Precursor Synthesis and Derivatization Routes

Ethyl 4-aminobenzoate, a common structural motif, is typically synthesized via the reduction of its nitro-aromatic precursor, ethyl 4-nitrobenzoate (B1230335). Several effective methods for this transformation have been established. A widely used laboratory method involves catalytic hydrogenation. In this procedure, ethyl p-nitrobenzoate is reduced using hydrogen gas in the presence of a platinum oxide catalyst, yielding the desired amine with high efficiency. prepchem.com This method is valued for its clean conversion and simple workup. prepchem.com

An alternative "green" approach involves the reduction of ethyl 4-nitrobenzoate using indium metal in the presence of ammonium (B1175870) chloride. vulcanchem.com This reaction proceeds in an aqueous ethanol solution, reducing the reliance on flammable hydrogen gas and hazardous catalysts. vulcanchem.com The reaction demonstrates good selectivity for the nitro group, leaving other functional groups intact. vulcanchem.com Older methods, such as reduction with tin in alcoholic hydrochloric acid, are also known but are often supplanted by newer, more convenient procedures. prepchem.com

The precursor, ethyl 4-nitrobenzoate, can be prepared through the Fischer esterification of 4-nitrobenzoic acid with ethanol, often catalyzed by a strong acid. prepchem.comorganic-chemistry.org A complete synthetic sequence can, therefore, involve an initial esterification of 4-nitrobenzoic acid followed by the reduction of the nitro group to furnish the final amino-benzoate intermediate. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Ethyl 4-aminobenzoate

| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield |

| Catalytic Hydrogenation | Ethyl 4-nitrobenzoate | H₂, Platinum oxide | Alcohol solvent, room temp. | High |

| Indium-mediated Reduction | Ethyl 4-nitrobenzoate | Indium powder, NH₄Cl | Ethanol/water, reflux | ~90% vulcanchem.com |

| Two-Step Green Route | 4-Nitrobenzoic acid | 1. Ethanol, solid catalyst2. H₂, Pd/C | 1. Reflux2. Hydrogenation | High (>99.5% purity) organic-chemistry.org |

The synthesis of the key intermediate, Ethyl 5-iodo-2-morpholinobenzoate, requires a multi-step approach, beginning with the formation of the 2-morpholinobenzoate core, followed by iodination.

The introduction of the morpholine moiety onto the benzoate ring is efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction couples an aryl halide (or triflate) with an amine. wikipedia.org In a typical synthesis, an appropriate ethyl 2-halobenzoate (e.g., ethyl 2-fluorobenzoate (B1215865) or ethyl 2-chlorobenzoate) is reacted with morpholine. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine ligand (such as XPhos or SPhos), and a base (e.g., sodium tert-butoxide or potassium carbonate). vulcanchem.comyoutube.com These ligands are crucial as they are bulky and electron-rich, which helps to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com

Once Ethyl 2-morpholinobenzoate is formed, the next step is the regioselective introduction of an iodine atom at the 5-position of the benzene ring. This is an electrophilic aromatic substitution reaction. Given that the morpholino group is an ortho-, para-directing activator, direct iodination can be achieved using an electrophilic iodine source. Common reagents for this transformation include iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (like nitric acid or periodic acid) in a solvent such as acetic acid. The reaction conditions are controlled to favor mono-iodination at the sterically accessible para-position relative to the morpholino group.

Table 2: Plausible Synthetic Sequence for Ethyl 5-iodo-2-morpholinobenzoate

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Buchwald-Hartwig Amination | Ethyl 2-halobenzoate, Morpholine | Pd catalyst, Phosphine ligand, Base | Ethyl 2-morpholinobenzoate vulcanchem.comwikipedia.org |

| 2 | Electrophilic Iodination | Ethyl 2-morpholinobenzoate | Iodine, Oxidizing agent | Ethyl 5-iodo-2-morpholinobenzoate |

Morpholine is the essential heterocyclic amine reagent required for the synthesis of the target structure. The industrial synthesis of morpholine commonly involves the dehydration of diethanolamine (B148213) with a strong acid. A well-documented laboratory procedure involves heating diethanolamine with concentrated hydrochloric acid. libretexts.org This process first forms the diethanolamine hydrochloride salt, which upon further heating to high temperatures (around 200-210 °C), cyclizes with the loss of water to form morpholine hydrochloride. libretexts.org The free base, morpholine, is then liberated by treatment with a base like calcium oxide, followed by distillation. libretexts.org

More recent and environmentally conscious methods have been developed. A notable green synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). google.com This method is praised for its high yields, mild conditions, and the use of inexpensive reagents. google.com The reaction proceeds through a clean Sₙ2 reaction between the amine and ethylene sulfate, leading to selective monoalkylation and subsequent cyclization to form the morpholine ring. google.comresearchgate.net This approach avoids the high temperatures and strongly acidic conditions of the classical method. google.com

Table 3: Comparison of Synthetic Methods for Morpholine

| Method | Starting Material | Key Reagents | Key Conditions | Advantages/Disadvantages |

| Acid-catalyzed Cyclization | Diethanolamine | Concentrated HCl or H₂SO₄ | High temperatures (e.g., 200-210°C) | Classic, established method; requires harsh conditions and high energy input. libretexts.org |

| Ethylene Sulfate Route | 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | Mild, one or two-step process | High yields, environmentally friendlier, uses inexpensive reagents. google.comresearchgate.net |

Reaction Chemistry and Reactivity of Ethyl 5 Amino 2 Morpholin 4 Ylbenzoate

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of Ethyl 5-amino-2-morpholin-4-ylbenzoate is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino group (-NH₂) and the morpholino group. Both are ortho-, para-directing substituents. masterorganicchemistry.com Conversely, the ethyl carboxylate group (-COOEt) is a deactivating, meta-directing group. masterorganicchemistry.com

The directing effects of the substituents are as follows:

2-morpholino group: Directs incoming electrophiles to positions 3 and 5.

5-amino group: Directs incoming electrophiles to positions 4 and 6.

1-ethoxycarbonyl group: Directs incoming electrophiles to positions 3 and 5.

Considering the combined influence of these groups, the positions on the aromatic ring are activated or deactivated to varying degrees. The amino group is one ofthe most powerful activating groups, followed by the N-alkylated amine of the morpholine (B109124) ring. Therefore, substitution is most likely to occur at the positions most strongly activated by these groups. The positions ortho and para to the amino and morpholino groups (positions 3, 4, and 6) are the most probable sites for electrophilic attack. The rate-determining step in these reactions is the initial attack by the electrophile, which disrupts the ring's aromaticity to form a carbocation intermediate. masterorganicchemistry.com

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

| Position on Ring | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| 3 | Activated (ortho to morpholino), Deactivated (meta to amino, meta to ester) | Possible site of substitution |

| 4 | Activated (ortho to amino, meta to morpholino) | Likely site of substitution |

| 6 | Activated (para to morpholino, ortho to amino) | Likely site of substitution |

Nucleophilic Reactions Involving the Morpholine Moiety

The morpholine ring contains a secondary amine nitrogen atom which can act as a nucleophile. atamanchemicals.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. atamanchemicals.comfrontiersin.org Despite this reduced reactivity, the nitrogen can still participate in typical secondary amine reactions.

These reactions include:

Alkylation: Reaction with alkyl halides to form a quaternary ammonium (B1175870) salt.

Acylation: Reaction with acyl chlorides or anhydrides to form an N-acylmorpholine derivative.

Reaction with acids: As a base, it reacts with acids to form the corresponding morpholinium salts. atamanchemicals.comchemicalbook.com

Studies on the reactivity of morpholine itself show it readily undergoes these transformations. atamanchemicals.com While no specific studies on the morpholine moiety of this compound were found, these general principles of reactivity are expected to apply.

Transformations of the Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly enhancing the synthetic utility of the parent molecule.

The primary amino group of this compound can be acylated to form amides. This reaction, often called amidation, typically involves treating the amine with carboxylic acid derivatives like acid chlorides or anhydrides. jove.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. jove.com Generally, two equivalents of the amine are required, with one acting as the nucleophile and the second as a base to neutralize the acid byproduct. jove.com

The formation of amides from this parent compound is documented. For instance, the reaction with benzoyl chloride yields Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. nih.gov Similarly, reaction with (4-chlorophenoxy)acetyl chloride results in the formation of ethyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate. chemicalbook.com Amide bond formation can also be achieved by coupling the amine with a carboxylic acid using coupling agents. numberanalytics.comnih.gov

Acylating the amino group is a useful strategy in multi-step syntheses as it converts the strongly activating amino group into a moderately activating, ortho-, para-directing amide group. This transformation prevents over-reaction (e.g., polyhalogenation) in subsequent electrophilic aromatic substitution steps and makes the nitrogen atom less basic. jove.com

Table 2: Examples of Acylation Products

| Acylating Agent | Product Name | Reference |

|---|---|---|

| Benzoyl chloride | Ethyl 5-benzamido-2-morpholin-4-ylbenzoate | nih.gov |

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). mnstate.edu This process is known as diazotization. scirp.orguobaghdad.edu.iqresearchgate.net

The resulting aryl diazonium salt is a valuable synthetic intermediate that can be displaced by a wide range of nucleophiles, often with the loss of nitrogen gas (N₂), a very stable leaving group. wikipedia.orgorganic-chemistry.org When these displacement reactions are catalyzed by copper(I) salts, they are known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.org

Common Sandmeyer and related reactions include:

Halogenation: Using CuCl, CuBr, or KI to introduce -Cl, -Br, or -I, respectively. wikipedia.org

Cyanation: Using CuCN to introduce a nitrile group (-CN). scirp.orgwikipedia.org

Hydroxylation: Using Cu₂O or simply heating the diazonium salt in aqueous acid to introduce a hydroxyl group (-OH). scirp.orgwikipedia.org

These reactions provide a powerful method for introducing substituents onto the aromatic ring that are not accessible through direct electrophilic substitution. organic-chemistry.org

Ester Group Reactivity

The ethyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Base-promoted hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgquora.com This initially forms a tetrahedral intermediate, which then expels the ethoxide leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. quora.comsserc.org.ukyoutube.com The final product is the carboxylate salt, which requires acidification in a separate step to yield the free carboxylic acid. sserc.org.ukyoutube.comsserc.org.uk

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org To ensure a high yield of the new ester, a large excess of the new alcohol is typically used to shift the equilibrium toward the products. libretexts.org Transesterification is a common method for modifying esters and is particularly useful for producing esters of more complex alcohols. google.comnih.govyoutube.com

Table 3: Reactivity of the Ethyl Ester Group

| Reaction Type | Reagents | Product Type | Mechanism | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Nucleophilic Acyl Substitution | libretexts.org |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | Carboxylic Acid | Nucleophilic Acyl Substitution | quora.comsserc.org.uk |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester | Nucleophilic Acyl Substitution | libretexts.orggoogle.com |

Condensation Reactions

A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org The primary aromatic amino group at the C-5 position of this compound is a potent nucleophile, making it highly susceptible to condensation reactions with various electrophilic partners.

Schiff Base Formation: The most characteristic condensation reaction of the 5-amino group is its reaction with aldehydes or ketones to form Schiff bases, also known as imines. guilan.ac.ir This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine product can serve as a versatile intermediate for further synthetic transformations.

Urea (B33335) and Thiourea (B124793) Derivatives: The nucleophilic amine can also react with isocyanates and isothiocyanates to yield substituted urea and thiourea derivatives, respectively. These reactions proceed through the nucleophilic addition of the amine to the central carbon atom of the heterocumulene. Similarly, reaction with carbonyl chlorides or their synthetic equivalents, such as triphosgene, can produce urea linkages. nih.gov These derivatives are significant in medicinal chemistry and material science. For instance, the reaction of related aminobenzothiazoles with piperidine-1-carbonyl chloride is a known method for creating urea derivatives. nih.gov

The following table summarizes key condensation reactions involving the 5-amino group.

| Reactant Class | Reagent Example | Product Class | General Conditions |

| Aldehydes / Ketones | Benzaldehyde | Schiff Base (Imine) | Acid catalysis, reflux in a suitable solvent (e.g., Ethanol (B145695), Toluene) |

| Isocyanates | Phenyl isocyanate | N,N'-disubstituted Urea | Stirring in an aprotic solvent (e.g., THF, Dichloromethane) at room temperature |

| Isothiocyanates | Phenyl isothiocyanate | N,N'-disubstituted Thiourea | Stirring in a polar solvent (e.g., Ethanol, DMF) |

| Carbonyl Chlorides | Piperidine-1-carbonyl chloride | N,N'-disubstituted Urea | Base (e.g., Triethylamine) in an aprotic solvent |

Cyclization Reactions and Heterocycle Annulation

The bifunctional nature of this compound, possessing both nucleophilic (amine) and electrophilic (ester, after modification) centers on a benzene ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems, a process known as annulation. These reactions often involve an initial modification of the amino or ester group, followed by an intramolecular cyclization step.

Synthesis of Fused Pyridinones and Pyridines: The 5-amino group can participate in cyclization reactions with β-dicarbonyl compounds or their equivalents to form fused pyridine (B92270) rings. For example, condensation of an aromatic amine with reagents like ethyl cyanoacetate (B8463686) in the presence of a catalyst can lead to the formation of substituted aminopyridines or hydroxypyridines (pyridinones) through a sequence of condensation, cyclization, and aromatization steps. mdpi.com The specific outcome often depends on the reaction conditions and the presence of other reagents like ammonium acetate. mdpi.com

Thiazole (B1198619) Annulation: A common strategy for forming a thiazole ring on an aniline (B41778) derivative is the Hantzsch thiazole synthesis, which typically requires a thiourea and an α-haloketone. The 5-amino group of this compound can be converted to the corresponding thiourea derivative by reacting it with an isothiocyanate. Subsequent reaction of this thiourea intermediate with an α-halocarbonyl compound, such as chloroacetone (B47974) or phenacyl bromide, would lead to the formation of a fused thiazole ring system. asianpubs.orgjocpr.com

Benzoxazinone and Benzimidazole Synthesis: More complex cyclizations can be envisioned. For instance, related aminobenzoic acids are known to undergo cascade reactions to form polycyclic heterocyclic systems like benzoxazinones under specific acidic or basic conditions. mdpi.com While requiring multiple steps, the synthesis of fused benzimidazoles is also a possibility. This would typically involve the introduction of a second amino group ortho to the existing 5-amino group, followed by cyclodehydration with a carboxylic acid or its derivative. google.com

The table below outlines potential cyclization strategies starting from this compound.

| Target Heterocycle | Key Reagents | Synthetic Strategy |

| Fused Pyridinone | Diethyl malonate | Condensation of the 5-amino group with diethyl malonate followed by high-temperature intramolecular cyclization (Gould-Jacobs reaction). |

| Fused Aminopyridine | Ethyl cyanoacetate, Ammonium acetate | Reaction of the 5-amino group with an active methylene (B1212753) nitrile, leading to a Knoevenagel condensation followed by cyclization. mdpi.com |

| Fused Thiazole | 1. Phenyl isothiocyanate 2. α-Haloketone (e.g., Chloroacetone) | Two-step process: Formation of an intermediate thiourea, followed by Hantzsch-type cyclization with the α-haloketone. asianpubs.org |

| Fused Benzoxazinone | Phosgene or equivalent | Acylation of the 5-amino group, followed by intramolecular cyclization involving the ortho-morpholino oxygen under forcing conditions (speculative). |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of Ethyl 5-amino-2-morpholin-4-ylbenzoate provides detailed information about the chemical environment of each proton in the molecule. The analysis of chemical shifts, multiplicities, and coupling constants allows for the assignment of each proton to its specific position within the molecular structure. While specific experimental data for this compound is not publicly available, a theoretical analysis predicts a complex spectrum with distinct signals for the aromatic protons, the ethyl group protons, and the morpholine (B109124) ring protons. The aromatic protons are expected to show characteristic splitting patterns based on their substitution on the benzene (B151609) ring. The ethyl group would present as a quartet and a triplet, corresponding to the methylene (B1212753) and methyl protons, respectively. The protons of the morpholine ring would likely appear as multiplets due to their complex spin-spin coupling.

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position compared to the aliphatic carbons of the ethyl and morpholine groups. The aromatic carbons would appear in the intermediate region of the spectrum, with their precise chemical shifts influenced by the attached functional groups.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be crucial for confirming the connectivity within the ethyl group and for tracing the proton-proton network within the morpholine ring and the aromatic system. sdsu.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.comyoutube.com This technique would definitively link the proton assignments to their corresponding carbon atoms in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.comyoutube.com This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule, such as connecting the ethyl ester and morpholine substituents to the benzene ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. nih.govnih.govresearchgate.net This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of product ions. The pattern of fragmentation provides valuable information about the structure of the original molecule. unito.itmdpi.comresearchgate.netnih.gov For this compound, characteristic fragmentation pathways would be expected, such as the loss of the ethyl group, cleavage of the morpholine ring, and fragmentation of the ester functionality. Analysis of these pathways would further corroborate the proposed structure. unito.itmdpi.comresearchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental IR or UV-Vis spectroscopic data for this compound could be located in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There is no available X-ray crystallography data for this compound in the public domain. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided.

Computational Chemistry and Theoretical Studies on Ethyl 5 Amino 2 Morpholin 4 Ylbenzoate

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are instrumental in investigating the electronic structure and reactivity of Ethyl 5-amino-2-morpholin-4-ylbenzoate. These calculations are based on the principles of quantum mechanics and can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations for this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure provides the foundation for calculating various electronic properties.

Key electronic parameters that can be derived from DFT studies include the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. For instance, the calculated bond lengths and angles can offer insights into the steric and electronic effects of the morpholine (B109124) and amino substituents on the benzoate (B1203000) ring.

Table 1: Representative DFT-Calculated Structural Parameters for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational data for this compound is not readily available in the referenced literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amino) | 1.39 Å |

| Bond Length | C-N (morpholine) | 1.38 Å |

| Bond Length | C=O (ester) | 1.22 Å |

| Bond Angle | C-N-C (morpholine) | 112° |

| Dihedral Angle | Phenyl-Morpholine | 45° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate ring, while the LUMO may be distributed over the entire molecule. The energy gap would indicate its susceptibility to chemical reactions.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, the MESP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the ester and morpholine groups, as well as the nitrogen of the amino group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and the ethyl group, suggesting these are sites for potential nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the conformational flexibility and dynamic behavior of this compound over time. These methods are essential for understanding how the molecule behaves in a more realistic, dynamic environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, it is important to identify the most stable conformers (i.e., those with the lowest energy).

Energy minimization techniques are used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. By performing a systematic search of the conformational space, the global minimum energy conformer and other low-energy conformers can be identified. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. In an MD simulation, the atoms and bonds are treated as a collection of interacting particles, and their motions are simulated by solving Newton's equations of motion.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the a priori determination of a molecule's spectral signature. These predictions are instrumental in the identification and characterization of novel compounds. The primary methods for these predictions involve quantum chemical calculations, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. nih.govresearchgate.net

For this compound, a typical computational workflow would begin with the optimization of its molecular geometry to find the lowest energy conformation. asianpubs.org Using a suitable basis set, such as 6-311++G(d,p), the vibrational frequencies can be calculated, which directly correspond to the peaks in an Infrared (IR) and Raman spectrum. nih.gov The assignments of these vibrational modes can be further clarified through a normal co-ordinate analysis (NCA) and Potential Energy Distribution (PED) calculations. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts are often calculated for the optimized molecular structure and can be correlated with experimental data to confirm the molecular structure.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined through Time-Dependent DFT (TD-DFT) calculations. nih.govresearchgate.net These calculations also provide theoretical predictions of the UV-Vis absorption spectra, which are crucial for understanding the electronic transitions within the molecule. asianpubs.org

Illustrative Data Table of Predicted Spectroscopic Parameters (Hypothetical)

| Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR | ||

| δ (H, aromatic) | 6.5 - 7.5 ppm | GIAO/B3LYP/6-311++G(d,p) |

| δ (H, morpholine) | 3.0 - 4.0 ppm | GIAO/B3LYP/6-311++G(d,p) |

| δ (H, ethyl) | 1.2 - 4.2 ppm | GIAO/B3LYP/6-311++G(d,p) |

| ¹³C NMR | ||

| δ (C, aromatic) | 110 - 150 ppm | GIAO/B3LYP/6-311++G(d,p) |

| δ (C, morpholine) | 50 - 70 ppm | GIAO/B3LYP/6-311++G(d,p) |

| δ (C, ethyl) | 14 - 60 ppm | GIAO/B3LYP/6-311++G(d,p) |

| IR Spectroscopy | ||

| ν (N-H) | ~3400 cm⁻¹ | B3LYP/6-311++G(d,p) |

| ν (C=O) | ~1700 cm⁻¹ | B3LYP/6-311++G(d,p) |

| ν (C-O) | ~1250 cm⁻¹ | B3LYP/6-311++G(d,p) |

| UV-Vis Spectroscopy | ||

| λmax | ~290 nm | TD-DFT/B3LYP/6-311++G(d,p) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific computational studies have been published for this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a substituent on the aromatic ring. masterorganicchemistry.com

The mechanism of such a reaction can be investigated by mapping the potential energy surface of the reaction pathway. researchgate.net This involves identifying the structures of the reactants, products, and any intermediates or transition states. The energies of these species are calculated to determine the reaction's thermodynamic and kinetic feasibility. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Computational studies can model this process by:

Locating the Transition State: The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction rate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in the Arrhenius equation for the reaction rate constant.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that the located transition state connects the reactants and the desired products or intermediates.

Recent research has also explored concerted SNAr mechanisms, where bond-breaking and bond-forming occur in a single step, and computational studies have been vital in distinguishing between stepwise and concerted pathways. researchgate.netnih.gov For a molecule like this compound, computational analysis could predict whether a given nucleophilic substitution reaction would proceed through a classic Meisenheimer intermediate or a concerted transition state. researchgate.net

Synthesis and Investigation of Ethyl 5 Amino 2 Morpholin 4 Ylbenzoate Derivatives and Analogues

Design Principles for Structural Modifications

The design of derivatives and analogues of ethyl 5-amino-2-morpholin-4-ylbenzoate is predicated on established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, metabolic stability, and solubility, while minimizing potential toxicity. Structure-activity relationship (SAR) studies are central to this process, systematically evaluating the impact of structural changes on the molecule's properties.

Synthesis of Benzoate (B1203000) Backbone Modifications

A plausible synthetic route to the core structure of this compound commences with 2-chloro-5-nitrobenzoic acid. This starting material can undergo esterification with ethanol (B145695) in the presence of an acid catalyst to yield ethyl 2-chloro-5-nitrobenzoate. Subsequent nucleophilic aromatic substitution with morpholine (B109124), typically in the presence of a base, displaces the chloride to form ethyl 5-nitro-2-morpholin-4-ylbenzoate. The final step involves the reduction of the nitro group to the primary amine, which can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon.

Alterations in the Ester Group

The ethyl ester of the parent compound can be readily modified to explore the impact of the ester group on the molecule's properties. Transesterification is a common method for this transformation, where the ethyl ester is reacted with a different alcohol (e.g., methanol, propanol) in the presence of a suitable catalyst to yield the corresponding methyl or propyl esters. google.comgoogle.com Alternatively, hydrolysis of the ester to the carboxylic acid, followed by reaction with a different alcohol under esterification conditions, provides another route to a variety of ester analogues.

| R Group | Starting Material | Reagents and Conditions | Product | Reference |

| Methyl | This compound | Methanol, Acid or Base Catalyst, Heat | Mthis compound | google.com |

| Propyl | This compound | Propanol, Acid or Base Catalyst, Heat | Propyl 5-amino-2-morpholin-4-ylbenzoate | google.com |

| Isopropyl | This compound | Isopropanol, Acid or Base Catalyst, Heat | Isopropyl 5-amino-2-morpholin-4-ylbenzoate | google.com |

Substitutions on the Phenyl Ring (other than morpholine and amino)

Further diversification of the scaffold can be achieved by introducing substituents onto the phenyl ring. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed on a suitably protected precursor. For instance, acylation of the amino group to form an amide can direct electrophiles to specific positions on the ring. Subsequent manipulation of these newly introduced functional groups can lead to a wide array of derivatives. For example, a nitro group can be reduced to an amine, which can then be further functionalized.

| Reaction | Reagents and Conditions | Product |

| Bromination | N-Bromosuccinimide, Acetonitrile | Ethyl 5-amino-3-bromo-2-morpholin-4-ylbenzoate |

| Nitration | Nitric Acid, Sulfuric Acid | Ethyl 5-amino-2-morpholin-4-yl-3-nitrobenzoate |

| Acylation | Acetyl Chloride, Lewis Acid | Ethyl 3-acetyl-5-amino-2-morpholin-4-ylbenzoate |

Morpholine Moiety Derivatization

The morpholine ring is a key structural feature that can be modified to explore its role in biological activity and to enhance pharmacokinetic properties.

N-Substitution of the Morpholine Ring

The nitrogen atom of the morpholine ring is a site for potential metabolism and can be derivatized to block this metabolic pathway or to introduce new functionalities. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. researchgate.net Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

| R' Group | Reagents and Conditions | Product | Reference |

| Methyl | Methyl Iodide, K2CO3 | Ethyl 5-amino-2-(4-methylmorpholin-4-yl)benzoate | researchgate.net |

| Ethyl | Ethyl Bromide, K2CO3 | Ethyl 5-amino-2-(4-ethylmorpholin-4-yl)benzoate | researchgate.net |

| Benzyl | Benzyl Bromide, K2CO3 | Ethyl 5-amino-2-(4-benzylmorpholin-4-yl)benzoate | researchgate.net |

Ring Expansions or Contractions of the Heterocycle

Bioisosteric replacement of the morpholine ring with other saturated heterocycles, such as piperidine or azepane, can significantly impact the compound's conformational preferences, basicity, and lipophilicity. cambridgemedchemconsulting.com The synthesis of these analogues would involve the use of piperidine or azepane in the nucleophilic aromatic substitution step instead of morpholine. The synthesis of homomorpholine (1,4-oxazepane) analogues can be achieved starting from diethanolamine (B148213) derivatives. youtube.comresearchgate.net

| Heterocycle | Starting Material | Reagents and Conditions | Product | Reference |

| Piperidine | Ethyl 2-chloro-5-nitrobenzoate | Piperidine, Base | Ethyl 5-nitro-2-(piperidin-1-yl)benzoate | nih.gov |

| Azepane | Ethyl 2-chloro-5-nitrobenzoate | Azepane, Base | Ethyl 5-nitro-2-(azepan-1-yl)benzoate | nih.gov |

| Homomorpholine | Diethanolamine derivative | Dehydration (e.g., H2SO4) | Corresponding homomorpholine | youtube.comresearchgate.net |

Amino Group Functionalization

The primary amino group in this compound serves as a key functional handle for introducing a variety of substituents, thereby modulating the molecule's physicochemical and biological properties. The nucleophilic nature of this amino group allows for facile reactions with electrophilic reagents to form a range of derivatives.

Formation of Amides, Imines, and Schiff Bases

The reaction of the primary amino group of this compound with acylating agents, aldehydes, and ketones provides a straightforward route to the synthesis of amides, imines, and Schiff bases, respectively.

Amides: The formation of amide derivatives is a common strategy to explore the chemical space around the parent molecule. The synthesis of ethyl 5-(2-fluorobenzamido)-2-(morpholin-4-yl)benzoate is a documented example of this functionalization. This reaction typically involves the acylation of the amino group of this compound with an appropriate acyl halide or anhydride in the presence of a base. The resulting amides are often stable crystalline solids and can exhibit a range of biological activities.

| Reagent | Product | Reaction Conditions | Reference |

| 2-Fluorobenzoyl chloride | Ethyl 5-(2-fluorobenzamido)-2-(morpholin-4-yl)benzoate | Base (e.g., triethylamine or pyridine), aprotic solvent (e.g., dichloromethane or THF) | molport.com |

Imines and Schiff Bases: The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) is a fundamental method for the formation of imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. nih.gov While specific examples starting from this compound are not extensively detailed in the available literature, the general reactivity of aromatic amines suggests that it would readily react with various aldehydes and ketones to form the corresponding Schiff bases. amazonaws.comresearchgate.net For instance, the reaction of a morpholine-containing aromatic amine, 2-(morpholin-4-yl)quinoline-3-carbaldehyde, with an amino alcohol has been shown to form an imine intermediate which is subsequently reduced. humanjournals.com This indicates the feasibility of forming stable imines from the title compound.

The general synthetic approach for Schiff bases involves refluxing the primary amine with an equimolar amount of an aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Aromatic/Aliphatic Aldehyde | Schiff Base (Imine) | Reflux in ethanol with catalytic acetic acid |

| This compound | Aromatic/Aliphatic Ketone | Schiff Base (Imine) | Reflux in toluene with azeotropic removal of water |

Creation of Fused Heterocyclic Systems

The amino group of this compound, in conjunction with the adjacent ester group, provides a platform for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents. While direct examples utilizing this compound are not prevalent in the reviewed literature, analogous reactions with similar amino benzoates are well-documented and provide a strong basis for potential synthetic routes.

For instance, amino-substituted benzo[b]thiophene carboxylates have been used to synthesize fused pyrazoles, isoxazoles, and pyridazines. researchgate.net Similarly, various aminoazoles have been employed in diversity-oriented synthesis to create a range of fused heterocycles. frontiersin.org These methodologies suggest that this compound could be a valuable precursor for novel heterocyclic structures.

One potential pathway could involve the reaction of the amino group with a reagent that subsequently interacts with the ester functionality or an adjacent ring position to facilitate cyclization. For example, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring.

| Reagent | Potential Fused System | General Reaction Type |

| β-Ketoester | Pyridinone | Condensation and cyclization |

| Malonyl dichloride | Barbiturate-like system | Acylation and intramolecular condensation |

| Isothiocyanate followed by α-haloketone | Thiazole (B1198619) | Condensation and cyclization |

Structure-Reactivity Relationships in Analogues

The study of structure-reactivity relationships in analogues of this compound is crucial for understanding how modifications to the molecular structure influence its chemical behavior and, consequently, its potential applications. The electronic and steric effects of substituents on the aromatic ring, as well as alterations to the morpholine and ethyl ester moieties, can significantly impact the reactivity of the amino group.

For example, the introduction of electron-withdrawing groups on the benzene (B151609) ring would be expected to decrease the nucleophilicity of the amino group, thereby slowing down the rates of amide and imine formation. Conversely, electron-donating groups would enhance the nucleophilicity of the amine, making it more reactive towards electrophiles.

The morpholine ring, while not directly attached to the reacting amino group, can exert an influence through its electronic and steric properties. The nitrogen atom of the morpholine ring is generally considered to be electron-donating through resonance, which could subtly increase the electron density on the benzene ring and enhance the reactivity of the amino group.

Furthermore, the position of the amino group relative to the morpholine and ester substituents is a key determinant of its reactivity and the types of fused heterocyclic systems that can be formed. The ortho-relationship between the morpholine and the ester group in the parent compound creates a specific steric and electronic environment that will dictate the regioselectivity of cyclization reactions.

Systematic studies involving the synthesis and kinetic analysis of a series of analogues with varied substituents would be necessary to establish quantitative structure-reactivity relationships. Such studies would provide valuable insights for the rational design of new derivatives with tailored properties.

Chemico Biological Interactions and Molecular Recognition

Investigation of Molecular Interactions with Biological Targets

The interaction of Ethyl 5-amino-2-morpholin-4-ylbenzoate with biological macromolecules is a critical area of research. These interactions are fundamental to understanding its potential therapeutic applications.

While specific binding data for this compound is limited, the broader class of morpholine-containing compounds has been extensively studied. The morpholine (B109124) moiety is a key component in the pharmacophore of many enzyme inhibitors and receptor ligands. researchgate.netnih.gov For instance, morpholine derivatives have shown selective inhibition against various enzymes and affinity for a wide range of receptors. nih.govjchemrev.com The flexible chair-like conformation of the morpholine ring, combined with its unique lipophilic-hydrophilic balance, allows it to fit into and interact with the active sites of diverse proteins. acs.org

| Target Class | Example of Morpholine-Containing Bioactive Molecule | Role of Morpholine |

| Enzymes | BACE-1 Inhibitors | Acts as a scaffold to correctly position substituents within the enzyme's active site. acs.org |

| Receptors | Various CNS-active compounds | Modulates pharmacokinetic and pharmacodynamic properties, enhancing potency and brain permeability. acs.org |

Direct interactions of this compound with nucleic acids have not been extensively documented. However, many anticancer drugs containing the morpholine scaffold function by indirectly affecting DNA. For example, some morpholine derivatives are part of molecules that inhibit enzymes crucial for DNA replication and repair in cancer cells.

Mechanisms of Biochemical Pathway Modulation

The modulation of biochemical pathways by morpholine-containing compounds is a well-established principle in drug discovery. These compounds can influence signaling cascades involved in cell growth, proliferation, and survival. For example, molecules incorporating a morpholine ring have been developed as inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.

Structure-Interaction Relationship Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For morpholine-containing molecules, SAR studies have demonstrated that the morpholine ring is often essential for activity. nih.gov Modifications to other parts of the molecule can fine-tune potency and selectivity. For instance, in a series of potential ERK1/2 inhibitors, the position of substituents on an associated phenyl ring significantly impacted the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.net

| Structural Modification | General Impact on Biological Activity |

| Substitution on the morpholine ring | Can alter binding affinity and selectivity. |

| Modification of appended functional groups | Can significantly affect potency and pharmacokinetic properties. |

| Stereochemistry of the molecule | Can be critical for specific interactions with chiral biological targets. |

Role of Morpholine Moiety as a Privileged Scaffold in Molecular Recognition

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comnih.gov This designation is due to its frequent appearance in bioactive compounds and its ability to interact with a variety of biological targets. researchgate.netnih.gov The advantageous physicochemical, biological, and metabolic properties of morpholine contribute to its success in drug design. researchgate.netnih.gov

Several key features contribute to the privileged status of the morpholine moiety:

Physicochemical Properties: The presence of both an ether and an amine group within the ring provides a balanced profile of hydrophilicity and lipophilicity, which can improve a molecule's pharmacokinetic properties. acs.org

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can act as a hydrogen bond acceptor or donor (if unsubstituted), facilitating strong interactions with biological targets.

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved in vivo stability of drugs containing this scaffold. researchgate.netnih.gov

Synthetic Accessibility: The morpholine ring is a versatile and readily available building block in organic synthesis. researchgate.netnih.gov

These properties make the morpholine scaffold a valuable tool for medicinal chemists in the development of new therapeutic agents. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and chemical research. For Ethyl 5-amino-2-morpholin-4-ylbenzoate, future research would likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key Research Thrusts:

Green Chemistry Approaches: Investigation into one-pot synthesis methodologies, the use of greener solvents (e.g., water, ionic liquids, or deep eutectic solvents), and catalyst systems that are recyclable and based on earth-abundant metals. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Challenges:

Achieving high regioselectivity in the substitution of the benzene (B151609) ring.

Developing catalysts that are both highly active and stable under sustainable reaction conditions.

The economic viability of scaling up novel, sustainable synthetic methods.

Advanced Characterization Techniques for Complex Structures

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its function. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights.

Advanced Techniques and Their Applications:

| Technique | Information Gained |

| Solid-State NMR | Provides information on the molecular structure and dynamics in the solid state, which can differ from the solution state. |

| X-ray Crystallography | Offers a definitive three-dimensional structure of the molecule in its crystalline form, revealing bond lengths, angles, and intermolecular interactions. |

| Computational Chemistry | Density Functional Theory (DFT) and other quantum chemical methods can predict spectroscopic properties, electronic structure, and reactivity, complementing experimental data. researchgate.net |

Challenges:

Growing single crystals of sufficient quality for X-ray diffraction analysis.

The complexity of interpreting solid-state NMR spectra.

The computational cost and accuracy of high-level quantum chemical calculations for predicting properties of complex molecules.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can accelerate the discovery of new molecules with desired properties by leveraging computational power. acs.orgnih.govnih.gov

Modeling Approaches:

Machine Learning: Algorithms such as random forests, support vector machines, and neural networks can be trained on datasets of similar compounds to predict the biological activity or physical properties of new analogues. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for a particular biological activity can guide the design of new, more potent compounds.

Molecular Docking: Simulating the interaction of the compound with a biological target (e.g., a protein receptor) can predict its binding affinity and mode of action.

Challenges:

The need for large, high-quality datasets to train accurate predictive models.

The "curse of dimensionality" where the number of molecular descriptors can be much larger than the number of compounds in the training set.

Ensuring the predictivity of the models for novel chemical space not represented in the training data.

Design of Next-Generation Analogues with Tuned Properties

The core structure of this compound serves as a scaffold that can be systematically modified to fine-tune its properties. The design of next-generation analogues is a key aspect of drug discovery and materials science. nih.govresearchgate.net

Strategies for Analogue Design:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Structure-Based Design: Using the three-dimensional structure of the target protein to design molecules that fit perfectly into the binding site.

Diversity-Oriented Synthesis: Creating a library of structurally diverse analogues to explore a wide range of chemical space and identify novel activities. nih.gov

Challenges:

Synthesizing complex analogues in an efficient and cost-effective manner.

Balancing the optimization of multiple properties simultaneously (e.g., potency, selectivity, and low toxicity).

Interdisciplinary Research with Emerging Chemical Fields

The future of chemical research lies in the convergence of different disciplines. For a compound like this compound, interdisciplinary collaborations can unlock new applications and fundamental understanding.

Potential Interdisciplinary Collaborations:

Chemical Biology: Using the compound as a chemical probe to study biological processes or as a starting point for the development of new therapeutic agents.

Supramolecular Chemistry: Investigating the self-assembly of the molecule into higher-order structures with novel functions.

Materials Science: Incorporating the molecule into polymers or other materials to create functional materials with unique optical, electronic, or mechanical properties.

Challenges:

Bridging the language and methodological gaps between different scientific disciplines.

Securing funding for high-risk, high-reward interdisciplinary projects.

Integrating experimental and computational approaches from different fields to gain a holistic understanding of the system.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-2-morpholin-4-ylbenzoate, and how can purity be ensured?

The synthesis typically involves coupling reactions between ethyl acetoacetate derivatives and morpholine-containing precursors. For example, benzoyl chloride and aromatic amines (e.g., substituted anilines) are used under acidic conditions to form intermediates, followed by purification via column chromatography or recrystallization . Key reagents include acetic acid as a catalyst and methanol as a solvent. Purity is validated using HPLC or TLC, with structural confirmation via -NMR and -NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including bond lengths and angles. Validation tools like PLATON check for structural integrity and hydrogen bonding patterns .

Q. How can hydrogen bonding networks in this compound be analyzed?

Graph set analysis (based on Etter’s formalism) is applied to crystallographic data to classify hydrogen bonds (e.g., D—H···A motifs). Software like Mercury visualizes interactions, while statistical tools quantify bond distances and angles, critical for understanding stability and reactivity .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

Cross-validation is essential:

- Re-examine NMR sample preparation (e.g., solvent effects, dynamic exchange processes).

- Check for crystallographic disorder using programs like SHELXL. If twinning is suspected, refine using TWIN laws .

- Compare computational (DFT) predictions with experimental data to identify outliers .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) systematically. For example, using polar aprotic solvents (DMF) may enhance morpholine incorporation .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized or dimerized species). Adjust reducing agents (e.g., NaBH vs. LiAlH) to suppress undesired pathways .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved?

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

DFT calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to assess sites susceptible to nucleophilic attack. Solvent effects are incorporated via PCM models, while NBO analysis identifies charge distribution on the morpholine and benzoate moieties .

Data Analysis and Validation

Q. How should researchers validate the absence of residual solvents in crystallized samples?

Q. What statistical approaches are recommended for analyzing reaction kinetic data?

Non-linear regression fits time-dependent concentration data to rate laws (e.g., pseudo-first-order models). Bootstrap resampling estimates uncertainty in rate constants, while Arrhenius plots ( vs. ) determine activation energy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products